molecular formula C9H10N4O3 B6142182 ethyl 3-amino-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 851879-18-0

ethyl 3-amino-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No.: B6142182
CAS No.: 851879-18-0
M. Wt: 222.20 g/mol
InChI Key: QDNIAAIHIFIYJL-UHFFFAOYSA-N
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Description

Ethyl 3-amino-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound is characterized by its bicyclic structure, which includes a pyrazole ring fused to a pyridine ring. The presence of multiple nitrogen atoms in its structure makes it a versatile scaffold in medicinal chemistry, often explored for its potential biological activities.

Mechanism of Action

Future Directions

The synthesis of “ethyl 3-amino-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylate” presents several advantages, including room temperature conditions, short reaction time, and operational simplicity . This suggests potential for further exploration and optimization of the synthesis process. Additionally, given the bioactive potential of pyrazolopyridines , there is scope for further investigation into the biological activities of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylate typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoracetic acid, which facilitates the formation of the pyrazolo[3,4-b]pyridine core . The reaction conditions generally include:

    Temperature: Moderate heating (around 60-80°C)

    Solvent: Commonly used solvents include ethanol or methanol

    Catalyst: Trifluoracetic acid

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This often involves:

    Continuous flow reactors: To maintain consistent reaction conditions and improve scalability.

    Automated synthesis: Utilizing robotic systems to handle reagents and monitor reaction progress.

    Purification: Techniques such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding N-oxides.

    Reduction: Reduction of the keto group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions at the amino group or the ester moiety.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to hydroxyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Comparison with Similar Compounds

Ethyl 3-amino-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylate is unique due to its specific substitution pattern and the presence of both amino and keto groups. Similar compounds include:

These compounds share the pyrazole-pyridine fused ring system but differ in their substitution patterns and functional groups, which can significantly influence their chemical and biological properties.

Properties

IUPAC Name

ethyl 3-amino-6-oxo-2,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3/c1-2-16-9(15)5-3-4-6(10)12-13-7(4)11-8(5)14/h3H,2H2,1H3,(H4,10,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDNIAAIHIFIYJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(NN=C2NC1=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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